molecular formula C16H28O4Sn B14072201 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- CAS No. 102712-54-9

2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro-

Cat. No.: B14072201
CAS No.: 102712-54-9
M. Wt: 403.1 g/mol
InChI Key: DAGMTKLZPHJMTC-UHFFFAOYSA-L
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Description

2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro-: is a complex organotin compound characterized by its unique structure, which includes a benzodioxastannepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- typically involves the reaction of dibutyltin oxide with a suitable dioxastannepin precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of the dioxastannepin precursor, followed by its reaction with dibutyltin oxide. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state tin species.

    Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or alkoxides under mild conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides.

Scientific Research Applications

Chemistry: In chemistry, 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological macromolecules and its potential as an antimicrobial agent.

Medicine: Research is ongoing to investigate the compound’s potential therapeutic applications, including its use as an anticancer agent due to its ability to interact with cellular targets.

Industry: In industry, the compound is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role as a catalyst or its potential therapeutic effects.

Comparison with Similar Compounds

  • 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dimethyl-
  • 1,4-Benzodiazepine-2,5-dione derivatives

Comparison: 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- is unique due to its specific substitution pattern and the presence of the dibutyl groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different catalytic properties or biological activities, making it a valuable compound for specific applications.

Properties

CAS No.

102712-54-9

Molecular Formula

C16H28O4Sn

Molecular Weight

403.1 g/mol

IUPAC Name

3,3-dibutyl-5a,6,7,8,9,9a-hexahydrobenzo[e][1,3,2]dioxastannepine-1,5-dione

InChI

InChI=1S/C8H12O4.2C4H9.Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-3-4-2;/h5-6H,1-4H2,(H,9,10)(H,11,12);2*1,3-4H2,2H3;/q;;;+2/p-2

InChI Key

DAGMTKLZPHJMTC-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn]1(OC(=O)C2CCCCC2C(=O)O1)CCCC

Origin of Product

United States

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